2,4-Bis(prop-2-yn-1-yloxy)benzaldehyde
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Overview
Description
2,4-Bis(prop-2-yn-1-yloxy)benzaldehyde is an organic compound with the molecular formula C13H10O3. It features two prop-2-yn-1-yloxy groups attached to a benzaldehyde ring at positions 2 and 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Bis(prop-2-yn-1-yloxy)benzaldehyde can be synthesized by reacting propargyl alcohol with 2,4-dihydroxybenzaldehyde in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(prop-2-yn-1-yloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The prop-2-yn-1-yloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the prop-2-yn-1-yloxy groups under basic conditions.
Major Products Formed
Oxidation: 2,4-Bis(prop-2-yn-1-yloxy)benzoic acid.
Reduction: 2,4-Bis(prop-2-yn-1-yloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Bis(prop-2-yn-1-yloxy)benzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Bis(prop-2-yn-1-yloxy)benzaldehyde involves its ability to interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The prop-2-yn-1-yloxy groups can also participate in click chemistry reactions, enabling the compound to be used in bioconjugation and labeling studies .
Comparison with Similar Compounds
Similar Compounds
4-(prop-2-yn-1-yloxy)benzaldehyde: A related compound with a single prop-2-yn-1-yloxy group attached to the benzaldehyde ring.
4-(4-(prop-2-yn-1-yloxy)benzoyl)benzaldehyde: A compound with a similar structure but with an additional benzoyl group.
Uniqueness
The dual functionality allows for more versatile chemical modifications and interactions compared to similar compounds .
Properties
IUPAC Name |
2,4-bis(prop-2-ynoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c1-3-7-15-12-6-5-11(10-14)13(9-12)16-8-4-2/h1-2,5-6,9-10H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBKJSQOZZINRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC(=C(C=C1)C=O)OCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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